2-[(4-Hydroxyphenethyl)amino]-4-(m-tolylamino)pyrimidine-5-carboxamide
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Overview
Description
2-[(4-Hydroxyphenethyl)amino]-4-(m-tolylamino)pyrimidine-5-carboxamide is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring.
Preparation Methods
The synthesis of 2-[(4-Hydroxyphenethyl)amino]-4-(m-tolylamino)pyrimidine-5-carboxamide involves multiple steps. One common method includes the reaction of 4-hydroxyphenethylamine with m-toluidine in the presence of a pyrimidine derivative. The reaction conditions typically involve the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid. The mixture is heated under reflux for several hours to yield the desired product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often use automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
2-[(4-Hydroxyphenethyl)amino]-4-(m-tolylamino)pyrimidine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
2-[(4-Hydroxyphenethyl)amino]-4-(m-tolylamino)pyrimidine-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 2-[(4-Hydroxyphenethyl)amino]-4-(m-tolylamino)pyrimidine-5-carboxamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Similar compounds to 2-[(4-Hydroxyphenethyl)amino]-4-(m-tolylamino)pyrimidine-5-carboxamide include:
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
These compounds share structural similarities but differ in their functional groups and specific chemical properties.
Properties
Molecular Formula |
C20H21N5O2 |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
2-[2-(4-hydroxyphenyl)ethylamino]-4-(3-methylanilino)pyrimidine-5-carboxamide |
InChI |
InChI=1S/C20H21N5O2/c1-13-3-2-4-15(11-13)24-19-17(18(21)27)12-23-20(25-19)22-10-9-14-5-7-16(26)8-6-14/h2-8,11-12,26H,9-10H2,1H3,(H2,21,27)(H2,22,23,24,25) |
InChI Key |
UAHPIQCCJSRAAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC(=NC=C2C(=O)N)NCCC3=CC=C(C=C3)O |
Origin of Product |
United States |
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